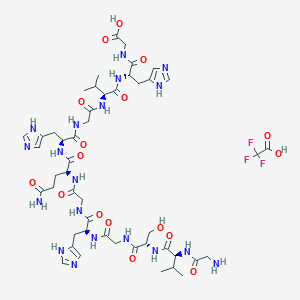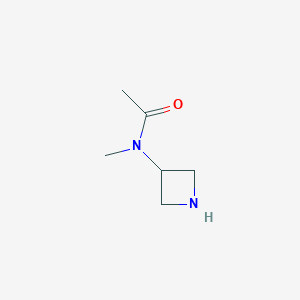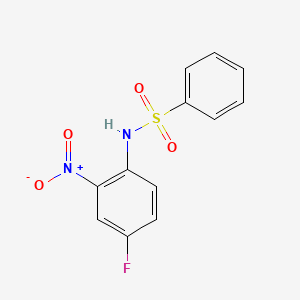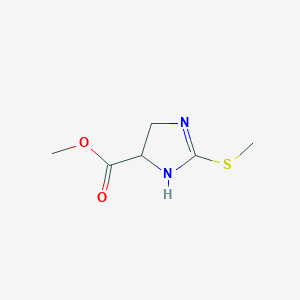
2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile is a chemical compound that features both a hydroxyl group and an imidazole ring. This compound is of interest due to its unique structure, which combines the properties of nitriles and imidazoles, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile typically involves the reaction of an appropriate nitrile with an imidazole derivative. One common method involves the use of a base to deprotonate the imidazole, followed by nucleophilic substitution with a halogenated nitrile. The reaction conditions often require a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-100°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: 2-Oxo-3-(1H-imidazol-1-yl)propanenitrile.
Reduction: 2-Hydroxy-3-(1H-imidazol-1-yl)propanamine.
Substitution: Various alkylated imidazole derivatives.
科学研究应用
2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-Hydroxy-2-(1H-imidazol-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile: Contains a phenyl group attached to the imidazole ring.
3-(2-Undecyl-1H-imidazol-1-yl)propanenitrile: Features a long alkyl chain attached to the imidazole ring.
Uniqueness
2-Hydroxy-3-(1H-imidazol-1-yl)propanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.
属性
分子式 |
C6H7N3O |
|---|---|
分子量 |
137.14 g/mol |
IUPAC 名称 |
2-hydroxy-3-imidazol-1-ylpropanenitrile |
InChI |
InChI=1S/C6H7N3O/c7-3-6(10)4-9-2-1-8-5-9/h1-2,5-6,10H,4H2 |
InChI 键 |
KDVDUDKRZKJINN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CC(C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)





![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)

![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)



